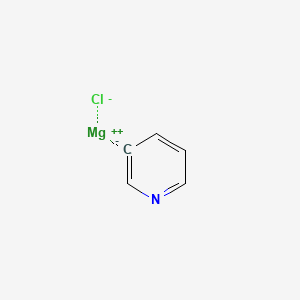

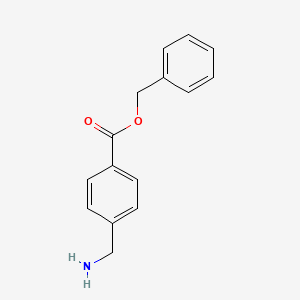

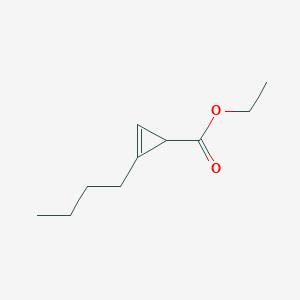

![molecular formula C7H5NO3 B6316626 Benzo[d]isoxazole-3,7-diol, 95% CAS No. 855996-67-7](/img/structure/B6316626.png)

Benzo[d]isoxazole-3,7-diol, 95%

Vue d'ensemble

Description

Synthesis Analysis

Benzisoxazole may be prepared from inexpensive salicylaldehyde, via a base-catalyzed room temperature reaction with hydroxylamine-O-sulfonic acid . In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Molecular Structure Analysis

The molecular structure of Benzo[d]isoxazole consists of a benzene ring fused to an isoxazole ring . Isoxazole is a five-membered ring with three carbon atoms, and an oxygen atom next to a nitrogen atom .Chemical Reactions Analysis

The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles especially synthetically useful .Physical And Chemical Properties Analysis

The physical and chemical properties of Benzo[d]isoxazole include a molecular weight of 119.123 g·mol−1, appearance as a colorless liquid, density of 1.18 g/cm3, and a boiling point of 35 to 38 °C (at 2.67 hPa) or 101-102 °C (at 2 kPa) .Applications De Recherche Scientifique

Biomarker Identification and Drug Development

The compound has been identified as a potential small molecule drug for the treatment of Bisphosphonate-Related Osteonecrosis of the Jaw (BRONJ) . It was found through an integrated bioinformatics study using big data, which analyzed gene expression and molecular targets. This suggests that 7-Hydroxybenzo[d]isoxazol-3(2H)-one could serve as a reliable molecular insight for biomarker validation and potential drug development, particularly in the screening, diagnosis, and treatment of BRONJ.

Material Science Applications

Isoxazole derivatives, including Benzo[d]isoxazole-3,7-diol, have been utilized in material science for various purposes . They are used as photochromic materials, electrochemical probes for detecting metal ions like Cu2+, and in dye-sensitized solar cells. Their unique optical properties make them suitable for high-energy materials and liquid crystals, indicating a broad range of applications in advanced material technologies.

Agricultural Chemical Development

In agriculture, isoxazole compounds have been employed as insecticides and herbicides . They show activity against pests like Callosobruchus chinensis and have acaricidal activity against T. cinnabarinus. The herbicidal activities of isoxazole-containing 2-cyanoacrylates demonstrate the compound’s potential in developing new agricultural chemicals that can help manage crop pests and diseases.

Anticancer Research

Isoxazole derivatives, including 7-Hydroxybenzo[d]isoxazol-3(2H)-one, have shown promise in anticancer research . They have been synthesized and evaluated for their tyrosine kinase c-Met inhibitory activity, which is crucial in cancer progression. This suggests that the compound could be a part of novel anticancer therapies targeting specific pathways involved in tumor growth and metastasis.

Antimicrobial and Antiviral Activities

The compound has been associated with antimicrobial and antiviral activities . The structural modification of the isoxazole ring can lead to different biological activities, which means that Benzo[d]isoxazole-3,7-diol could be modified to enhance its efficacy against a range of microbial and viral pathogens, potentially leading to new treatments for infectious diseases.

Neurological Disorder Therapeutics

Isoxazole derivatives have been studied for their potential in treating neurological disorders . They have shown activities such as anticonvulsant, antidepressant, and immunosuppressant effects. This indicates that 7-Hydroxybenzo[d]isoxazol-3(2H)-one could be researched further for its applications in neurology, particularly in the development of treatments for epilepsy, depression, and autoimmune neurological conditions.

Mécanisme D'action

Target of Action

It has been identified as a potential drug treatment and prognostic marker for bisphosphonate-related osteonecrosis of the jaw (bronj) .

Biochemical Pathways

The compound may influence various biochemical pathways. In a study related to BRONJ, functions and pathways related to apoptosis, RNA splicing, signaling pathways, and lipid metabolism were found to be enriched . .

Result of Action

As it has been identified as a potential drug treatment for BRONJ , it can be inferred that the compound may have a significant impact on cellular processes related to this condition.

Safety and Hazards

Orientations Futures

Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles. Despite the fact that the first representatives of the isoxazole series were synthesized more than a hundred years ago, these compounds still attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc . Therefore, it is expected that the research and development of isoxazoles, including Benzo[d]isoxazole-3,7-diol, will continue to be a significant area of interest in the future.

Propriétés

IUPAC Name |

7-hydroxy-1,2-benzoxazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c9-5-3-1-2-4-6(5)11-8-7(4)10/h1-3,9H,(H,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMOWYAFLMXVBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)ONC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601291579 | |

| Record name | 7-Hydroxy-1,2-benzisoxazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxybenzo[d]isoxazol-3(2H)-one | |

CAS RN |

855996-67-7 | |

| Record name | 7-Hydroxy-1,2-benzisoxazol-3(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=855996-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxy-1,2-benzisoxazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

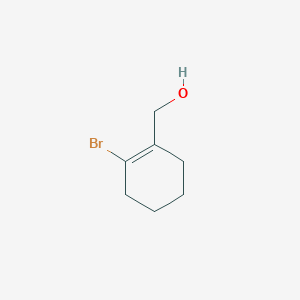

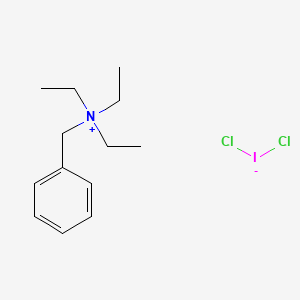

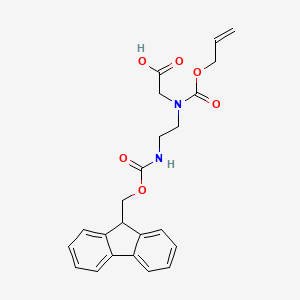

![2-(4-Bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B6316610.png)

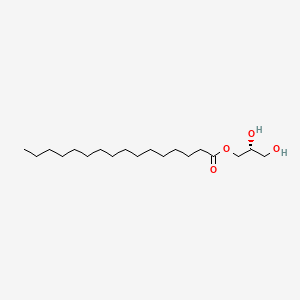

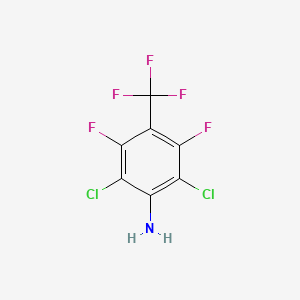

![2-(4-Bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B6316614.png)

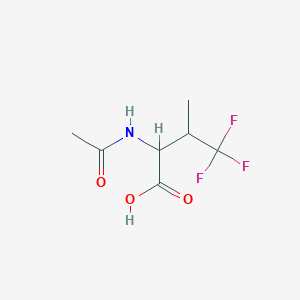

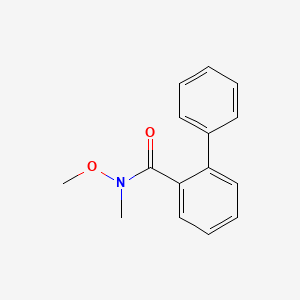

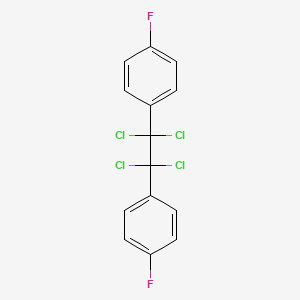

![N-[3,5-Bis(trifluoromethyl)phenyl]formamide](/img/structure/B6316622.png)